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Compound of Interest

Compound Name: Hydroxy-PEG2-C2-methyl ester

Cat. No.: B15542204 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality

designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing

proteins. These heterobifunctional molecules consist of a ligand that binds to the target protein

of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting

the two. The linker is a critical component, influencing the PROTAC's efficacy, selectivity, and

pharmacokinetic properties. This guide focuses on the technical aspects of "Hydroxy-PEG2-
C2-methyl ester," a short-chain polyethylene glycol (PEG)-based linker used in the synthesis

of PROTACs.

Core Compound Data
The fundamental properties of Hydroxy-PEG2-C2-methyl ester are summarized in the table

below. This data is essential for stoichiometric calculations in synthesis protocols and for the

characterization of resulting PROTAC molecules.
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Property Value Citation

Chemical Name

Methyl 3-(2-(2-

hydroxyethoxy)ethoxy)propano

ate

CAS Number 457897-73-3 [1]

Molecular Formula C8H16O5 [1]

Molecular Weight 192.21 g/mol [1]

Appearance Colorless to light yellow liquid

Purity Typically ≥98% [1]

Role in PROTACs
Hydroxy-PEG2-C2-methyl ester serves as a bifunctional linker in the modular synthesis of

PROTACs. Its key features include:

Hydrophilicity: The PEG component enhances the aqueous solubility of the often large and

hydrophobic PROTAC molecule, which can improve its pharmacokinetic profile.

Flexibility: The flexible nature of the PEG chain allows the two ends of the PROTAC (the

POI-binding and E3 ligase-recruiting moieties) to adopt an optimal orientation for the

formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).

Reactive Handles: The terminal hydroxyl (-OH) group and the methyl ester (-COOCH3)

provide reactive sites for conjugation to the POI ligand and the E3 ligase ligand, respectively.

The hydroxyl group can be activated or modified for coupling, while the ester can be

hydrolyzed to a carboxylic acid for amide bond formation.

PROTAC-Mediated Protein Degradation Pathway
The general mechanism by which a PROTAC utilizing a linker like Hydroxy-PEG2-C2-methyl
ester induces protein degradation is a cyclical process. The PROTAC first binds to the target

protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity allows the E3
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ligase to transfer ubiquitin molecules to the target protein. The polyubiquitinated protein is then

recognized and degraded by the proteasome, and the PROTAC is released to repeat the cycle.
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PROTAC-mediated protein degradation pathway.

Experimental Protocols
While specific, published experimental protocols detailing the use of Hydroxy-PEG2-C2-
methyl ester were not identified in the conducted search, a generalized synthetic workflow for

incorporating such a linker into a PROTAC is presented below. This protocol is representative

of standard chemical biology techniques used in PROTAC synthesis.

General Protocol for PROTAC Synthesis Using a Hydroxy-PEG-Ester Linker

This protocol assumes the availability of a POI ligand with a suitable functional group (e.g., a

primary or secondary amine) and an E3 ligase ligand with a carboxylic acid functionality.

Step 1: Activation of the Linker's Hydroxyl Group

Materials: Hydroxy-PEG2-C2-methyl ester, activating agent (e.g., p-toluenesulfonyl

chloride (TsCl) or methanesulfonyl chloride (MsCl)), triethylamine (TEA) or

diisopropylethylamine (DIPEA), and an anhydrous solvent (e.g., dichloromethane (DCM)).

Procedure:

1. Dissolve Hydroxy-PEG2-C2-methyl ester (1.0 equivalent) in anhydrous DCM.

2. Add TEA or DIPEA (1.5 equivalents) to the solution and cool to 0 °C.

3. Slowly add a solution of TsCl or MsCl (1.2 equivalents) in anhydrous DCM.

4. Allow the reaction to warm to room temperature and stir for 2-4 hours.

5. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid

Chromatography-Mass Spectrometry (LC-MS) to confirm the formation of the activated

linker (e.g., Tosyl-PEG2-C2-methyl ester).

6. Upon completion, wash the reaction mixture with water and brine, dry the organic layer

over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b15542204?utm_src=pdf-body-img
https://www.benchchem.com/product/b15542204?utm_src=pdf-body
https://www.benchchem.com/product/b15542204?utm_src=pdf-body
https://www.benchchem.com/product/b15542204?utm_src=pdf-body
https://www.benchchem.com/product/b15542204?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15542204?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


crude activated linker.

Step 2: Coupling of the Activated Linker to the POI Ligand

Materials: Activated linker from Step 1, POI ligand with an amine group, a non-nucleophilic

base (e.g., DIPEA), and an anhydrous polar aprotic solvent (e.g., dimethylformamide

(DMF)).

Procedure:

1. Dissolve the POI ligand (1.0 equivalent) and the activated linker (1.1 equivalents) in

anhydrous DMF.

2. Add DIPEA (2.0-3.0 equivalents) to the reaction mixture.

3. Stir the reaction at room temperature or elevated temperature (e.g., 60 °C) overnight

under a nitrogen atmosphere.

4. Monitor the reaction by LC-MS.

5. Upon completion, purify the reaction mixture by preparative High-Performance Liquid

Chromatography (HPLC) to yield the POI-Linker intermediate.

Step 3: Hydrolysis of the Methyl Ester

Materials: POI-Linker intermediate, lithium hydroxide (LiOH), and a solvent mixture (e.g.,

tetrahydrofuran (THF)/water).

Procedure:

1. Dissolve the POI-Linker intermediate in a mixture of THF and water.

2. Add an excess of LiOH and stir at room temperature for 1-3 hours.

3. Monitor the reaction by LC-MS until the starting material is consumed.

4. Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to protonate the carboxylic

acid.
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5. Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic

layer, and concentrate to yield the POI-Linker-Acid.

Step 4: Final Amide Coupling to the E3 Ligase Ligand

Materials: POI-Linker-Acid, E3 ligase ligand with an amine group, a peptide coupling reagent

(e.g., HATU, HBTU), a non-nucleophilic base (e.g., DIPEA), and anhydrous DMF.

Procedure:

1. Dissolve the POI-Linker-Acid (1.0 equivalent), the E3 ligase ligand (1.1 equivalents), and

HATU (1.2 equivalents) in anhydrous DMF.

2. Add DIPEA (3.0 equivalents) to the reaction mixture.

3. Stir the reaction at room temperature for 4-12 hours under a nitrogen atmosphere.

4. Monitor the reaction by LC-MS.

5. Upon completion, purify the final PROTAC molecule by preparative HPLC.

PROTAC Synthesis and Evaluation Workflow
The development of a novel PROTAC is a multi-step process that begins with the synthesis of

the molecule and is followed by rigorous biological evaluation to determine its efficacy and

mechanism of action.
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A typical workflow for the synthesis and evaluation of PROTACs.
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Conclusion
Hydroxy-PEG2-C2-methyl ester is a valuable building block in the construction of PROTACs.

Its short, hydrophilic PEG chain offers a balance of properties that can be advantageous for

optimizing the formation of the ternary complex and improving the drug-like characteristics of

the resulting protein degrader. While the "trial and error" approach to linker selection is

common, the use of well-defined, commercially available linkers like this one facilitates the

systematic exploration of linker length and composition to develop potent and selective

PROTACs. Further research and publication of specific applications of this linker will continue

to refine its role in the rational design of next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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